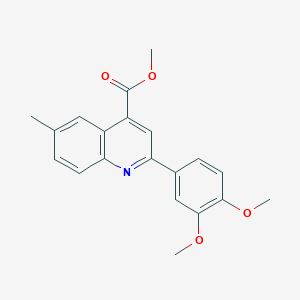
2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique chemical properties and has been studied extensively for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine is not well understood. However, studies have suggested that it may act as a modulator of certain receptors and enzymes in the body, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound may have various biochemical and physiological effects on the body. These effects include the modulation of certain receptors and enzymes, as well as the potential to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine in lab experiments is its unique chemical properties, which make it an ideal compound for studying various biological processes. However, one of the limitations of using this compound is its limited solubility in certain solvents, which may affect its bioavailability in certain experimental settings.
Future Directions
There are several future directions for the study of 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine. One potential direction is to further study its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to better understand its mechanism of action and the specific receptors and enzymes it may interact with in the body. Finally, more studies are needed to optimize its synthesis method and improve its bioavailability in experimental settings.
In conclusion, this compound is a unique chemical compound that has gained significant attention in the field of scientific research. It has shown potential as a therapeutic agent for various diseases and has been studied extensively for its biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, there are several future directions for its study that may lead to important breakthroughs in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine involves the condensation of 2,2-diphenylethylamine with tetrahydro-2H-pyran-4-carboxylic acid, followed by the reaction of the resulting product with morpholine. This method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
2-(2,2-diphenylethyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown potential as a therapeutic agent for various diseases.
properties
IUPAC Name |
[2-(2,2-diphenylethyl)morpholin-4-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c26-24(21-11-14-27-15-12-21)25-13-16-28-22(18-25)17-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21-23H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIAPIAONQYXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCOC(C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6102206.png)
![4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol](/img/structure/B6102215.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6102240.png)
![{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6102241.png)


![N-methyl-N-(2-phenylethyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6102267.png)
![N-benzyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6102273.png)
![3-[2-(4-chlorophenyl)ethyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one](/img/structure/B6102281.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B6102287.png)

![6',7'-dimethoxy-2'-(2-propyn-1-yl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6102312.png)